molecular formula C9H9NO B1316679 6-Methylindolin-2-one CAS No. 56341-38-9

6-Methylindolin-2-one

Cat. No. B1316679
CAS RN: 56341-38-9
M. Wt: 147.17 g/mol
InChI Key: BFCDUCCWAPLDJQ-UHFFFAOYSA-N
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Description

6-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO. It is a derivative of indolin-2-one, which is a type of lactam .


Synthesis Analysis

The synthesis of 6-Methylindolin-2-one and its derivatives has been reported in several studies. For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of a compound designed as a lumiracoxib prodrug, which was obtained in 85% yield .


Molecular Structure Analysis

The molecular structure of 6-Methylindolin-2-one consists of nine carbon atoms, nine hydrogen atoms, and one nitrogen atom . The molecular weight of this compound is 147.17 g/mol.


Chemical Reactions Analysis

The [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory . The results showed that the experimental observations are predicted correctly by the PBE0-D3BJ/Def2TZVPP level of theory .


Physical And Chemical Properties Analysis

6-Methylindolin-2-one has a density of 1.2±0.1 g/cm3 and a boiling point of 315.0±41.0 °C at 760 mmHg . The exact melting point is not available .

Scientific Research Applications

1. Cancer Research and Treatment

6-Methylindolin-2-one derivatives have shown promise in cancer research and treatment. For example, a study by Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a potent antiproliferative agent against human cancer cells, acting as a tubulin inhibitor. Similarly, Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives that inhibit HIV-1 replication, highlighting their potential in antiviral therapy.

2. Chemical Synthesis and Transformation

The transformation and synthesis of 6-Methylindolin-2-one derivatives have been extensively studied. Bernas et al. (2015) explored the transformation of 1-(2-aminophenyl)propan-2-ol into 2-methylindoline, using a range of catalysts. This research contributes to the development of new methods for synthesizing complex organic compounds.

3. Oxidation Mechanisms and Kinetics

The oxidation mechanisms and kinetics of 6-Methylindolin-2-one compounds have been a subject of interest. Amer (2020) studied the reaction of 2-methylindole with hexacyanoferrate(III) in alkaline media, providing insights into the chemical behavior of these compounds under specific conditions.

4. Sensing Properties and Applications

The unique sensing properties of 6-Methylindolin-2-one derivatives have been utilized in various applications. Hazra et al. (2018) synthesized compounds that act as dual fluorescence chemosensors for Al3+ and Zn2+ ions, demonstrating their potential in environmental and biological sensing.

5. Electrochemical Applications

The electrochemical properties of compounds related to 6-Methylindolin-2-one have been explored for environmental applications. For instance, Wang et al. (2019) investigated the electrochemical degradation of methylisothiazolinone, a biocide related to 6-Methylindolin-2-one, revealing its potential in wastewater treatment.

6. Quantum Entanglement and Diagnosis Applications

An innovative application of a 6-Methylindolin-2-one derivative was presented in the study by Alireza et al. (2019), which explored the interaction between a moving nano molecule of this compound and a two-mode field. This research aimed at enhancing the diagnosis of human cancer cells, tissues, and tumors.

7. Pharmaceutical Synthesis

The synthesis of 6-Methylindolin-2-one derivatives for pharmaceutical applications has been a key area of research. Méndez et al. (2017) reported a convenient approach for synthesizing neocryptolepine and 6-methylquinindoline, demonstrating the compound's versatility in drug development.

8. Antibiotic Development

Research into new antibiotics has also involved 6-Methylindolin-2-one derivatives. Chauhan et al. (2016) described the synthesis and evaluation of new analogs of a 6-Methylindolin-2-one derivative as novel antibiotics targeting Lipid II.

9. Analytical Methods in Antioxidant Activity

The role of 6-Methylindolin-2-one derivatives in determining antioxidant activity has been explored. Munteanu and Apetrei (2021) reviewed the analytical methods used in antioxidant activity determination, highlighting the compound's importance in various fields like food engineering and pharmacy.

10. Hydrogen Storage Research

The potential of 6-Methylindolin-2-one derivatives in renewable energy storage, specifically as Liquid Organic Hydrogen Carriers (LOHCs), was investigated by Bachmann et al. (2019). Their study on 2-methylindole and its derivatives on Pt(111) surfaces provided valuable insights into the feasibility of these compounds in energy storage.

Future Directions

Future research could focus on further exploring the biological activities of 6-Methylindolin-2-one and its derivatives. For instance, one study found that certain indolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines . Thus, these compounds could be promising for further development as anticancer agents .

properties

IUPAC Name

6-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCDUCCWAPLDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566059
Record name 6-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylindolin-2-one

CAS RN

56341-38-9
Record name 1,3-Dihydro-6-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S Mo, Z Yang, J Xu - European Journal of Organic Chemistry, 2014 - Wiley Online Library
An economical, practical, and green protocol with which to synthesize 3‐alkylideneoxindoles from α‐diazo‐β‐ketoanilides has been developed. The approach employs inexpensive Cu(…
WW Chan, TL Kwong, WY Yu - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
With [Ru(p-cymene)Cl2]2 as catalyst, diazo-β-ketoanilides would undergo intramolecular carbenoid arene C–H bond functionalization to afford 3-alkylideneoxindoles in up to 92% yields…
Number of citations: 45 pubs.rsc.org
SJ Zhao, ZS Lv, L Shi, SQ Zhao… - Journal of Heterocyclic …, 2018 - Wiley Online Library
A new class of istain dimers tethered by tetraethylene glycol was designed, synthesized, and evaluated for their in vitro anti‐mycobacterial activities against Mycobacterium tuberculosis …
Number of citations: 8 onlinelibrary.wiley.com
C Ma, JY Zhou, YZ Zhang, Y Jiao… - Chemistry–An Asian …, 2018 - Wiley Online Library
A synergistic‐catalysis‐enabled reaction of 2‐indolymethanols with oxonium ylides has been established that makes use of a three‐component reaction between 3‐diazooxindoles, …
Number of citations: 63 onlinelibrary.wiley.com
R Morigi, A Locatelli, A Leoni, M Rambaldi… - European Journal of …, 2019 - Elsevier
A small library of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has been synthesized and screened according to protocols available at the National Cancer Institute (NCI). Some …
Number of citations: 4 www.sciencedirect.com
P Gandeepan, P Rajamalli, CH Cheng - Synthesis, 2016 - thieme-connect.com
A concise approach to the synthesis of oxindoles and phenanthridones from anilides is described. In the presence of catalytic amount of Pd(OAc) 2 , 2-iodoacetates and 2-…
Number of citations: 17 www.thieme-connect.com
R Mishra, H Chaurasia, VK Singh, F Naaz… - Journal of Molecular …, 2021 - Elsevier
… (6–Bromopyridin–2–ylimino)−6–methylindolin–2–one (1). Dark maroon solid, yield (69%), mp 200–202 C; 1 H NMR δ ppm = 10.21 (s,1H), 8.03 (s,1H), 7.75–7.70 (dd,1H, J = 8.0 Hz), …
Number of citations: 24 www.sciencedirect.com
J Amato, G Miglietta, R Morigi, N Iaccarino… - Journal of medicinal …, 2020 - ACS Publications
Targeting G-quadruplex structures is currently viewed as a promising anticancer strategy. Searching for potent and selective G-quadruplex binders, here we describe a small series of …
Number of citations: 35 pubs.acs.org
N Jaradat, AI Khasati, N Al-Maharik… - Pakistan Journal of …, 2021 - researchgate.net
Plumbago europaea L. is a plant utilized in Palestinian ethnomedicine for the treatment of various dermatological diseases. The current investigation was designed to isolate plumbagin …
Number of citations: 3 www.researchgate.net
CJ Matheson, KA Casalvieri, DS Backos… - European journal of …, 2020 - Elsevier
AMP-activated protein kinase (AMPK) is a central metabolic regulator that promotes cancer growth and survival under hypoxia and plays a role in the maintenance of cancer stem cells. …
Number of citations: 17 www.sciencedirect.com

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